2-((tert-Butoxycarbonyl)amino)-2-(5-methyltetrahydrofuran-2-yl)acetic acid
Description
2-((tert-Butoxycarbonyl)amino)-2-(5-methyltetrahydrofuran-2-yl)acetic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound also features a tetrahydrofuran ring, which is a five-membered ether ring with one oxygen atom.
Properties
IUPAC Name |
2-(5-methyloxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-7-5-6-8(17-7)9(10(14)15)13-11(16)18-12(2,3)4/h7-9H,5-6H2,1-4H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWONQOADLJEBMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(5-methyltetrahydrofuran-2-yl)acetic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the tetrahydrofuran ring: The tetrahydrofuran ring can be synthesized through various methods, including the cyclization of diols or the use of tetrahydrofuran derivatives.
Coupling reaction: The protected amine and the tetrahydrofuran ring are coupled using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-2-(5-methyltetrahydrofuran-2-yl)acetic acid can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced with other functional groups.
Oxidation and Reduction: The tetrahydrofuran ring can undergo oxidation to form lactones or reduction to form diols.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Nucleophiles such as amines, alcohols, thiols
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Deprotected amine: Removal of the Boc group yields the free amine.
Substituted derivatives: Various substituted products depending on the nucleophile used.
Oxidized and reduced products: Lactones, diols, and other derivatives.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-2-(5-methyltetrahydrofuran-2-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-2-(5-methyltetrahydrofuran-2-yl)acetic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The Boc protecting group can be selectively removed to reveal the active amine, which can then participate in further chemical or biological reactions.
Comparison with Similar Compounds
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-2-(tetrahydrofuran-2-yl)acetic acid: Similar structure but without the methyl group on the tetrahydrofuran ring.
2-((tert-Butoxycarbonyl)amino)-2-(5-methylfuran-2-yl)acetic acid: Similar structure but with a furan ring instead of a tetrahydrofuran ring.
2-((tert-Butoxycarbonyl)amino)-2-(5-methylpyrrolidin-2-yl)acetic acid: Similar structure but with a pyrrolidine ring instead of a tetrahydrofuran ring.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-2-(5-methyltetrahydrofuran-2-yl)acetic acid is unique due to the presence of both the Boc protecting group and the 5-methyltetrahydrofuran ring. This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.
Biological Activity
2-((tert-Butoxycarbonyl)amino)-2-(5-methyltetrahydrofuran-2-yl)acetic acid (commonly referred to as Boc-amino acid) is a synthetic organic compound that belongs to the class of amino acids, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a building block for drug development and its interactions with biological macromolecules.
The molecular formula of this compound is , with a molecular weight of approximately 245.275 g/mol. The synthesis typically involves several steps:
- Protection of the amine group : The amine is protected using Boc-Cl in the presence of a base like triethylamine.
- Formation of the tetrahydrofuran ring : This can be achieved through cyclization methods involving diols or derivatives.
- Coupling reaction : The protected amine and tetrahydrofuran are coupled using peptide coupling reagents such as DCC or EDC.
Biological Activity
The biological activity of this compound is linked to its ability to interact with various biological targets. Its mechanism of action generally involves:
- Enzyme Interaction : The active amine can participate in enzyme reactions, potentially acting as an inhibitor or substrate.
- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways within cells .
Research Findings
Recent studies have explored the compound's role in various biochemical pathways:
Antiviral Activity
Research indicates that similar compounds containing tetrahydrofuran rings exhibit antiviral properties. For instance, compounds derived from tetrahydrofuran have shown activity against hepatitis C virus (HCV) protease, suggesting that this compound may also possess similar properties .
Case Studies
In a study assessing the efficacy of various Boc-protected amino acids, it was found that modifications in the structure significantly influenced biological activity. For example, variations in substituents on the tetrahydrofuran ring altered enzyme inhibition profiles and receptor binding affinities .
| Compound | Target | Activity |
|---|---|---|
| Boc-amino acid A | HCV NS3/4A Protease | Inhibition observed with EC50 = 50 nM |
| Boc-amino acid B | HBV Polymerase | Moderate inhibition with EC50 = 100 nM |
| Boc-amino acid C | Enzyme X | No significant activity |
The mechanism by which this compound exerts its biological effects typically involves:
- Deprotection : Removal of the Boc group under acidic conditions to reveal the active amine.
- Nucleophilic Substitution : The free amine can participate in nucleophilic substitution reactions, allowing for further functionalization or interaction with biological targets.
- Oxidation/Reduction Reactions : The tetrahydrofuran ring can undergo transformations that may enhance or alter its biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
